5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

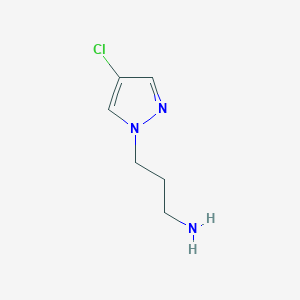

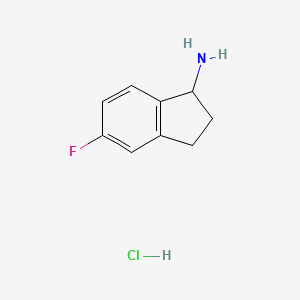

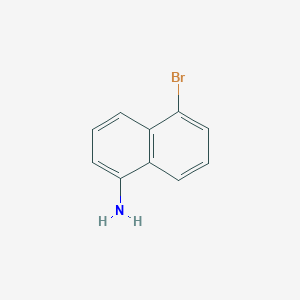

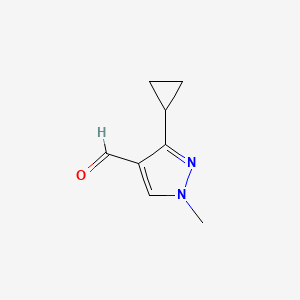

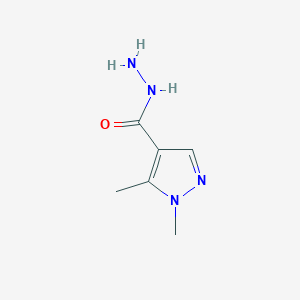

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, also known as (S)-1-氨基茚满盐酸盐 in Chinese , is a chemical compound with the molecular formula C9H11N.HCl . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is 1S/C9H10FN.ClH/c10-7-2-3-8-6 (5-7)1-4-9 (8)11;/h2-3,5,9H,1,4,11H2;1H . This code represents the molecular structure of the compound. The molecular weight of the compound is 187.64 .

Physical And Chemical Properties Analysis

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a solid substance at room temperature . It has a molecular weight of 187.64 . The compound should be stored in an inert atmosphere at room temperature .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

“5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the molecular formula C9H7FO . It’s also known as 1H-Inden-1-one, 5-fluoro-2,3-dihydro- . The compound has a molecular weight of 150.1497 .

Biological Potential of Indole Derivatives

Indole derivatives, which include “5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride”, have been found to possess various biological activities . These include:

Antiviral Activity: Indole derivatives have shown potential as antiviral agents . For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity: Indole derivatives have also been associated with anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity: Indole derivatives have shown potential in the treatment of cancer . They have been found to exhibit anticancer properties, making them a subject of interest in cancer research .

Anti-HIV Activity: Some indole derivatives have been reported to have anti-HIV properties . This suggests that they could potentially be used in the treatment of HIV .

Antioxidant Activity: Indole derivatives have been associated with antioxidant properties . This means they could potentially be used to combat oxidative stress, which is implicated in various diseases .

Antimicrobial Activity: Indole derivatives have shown antimicrobial properties . This suggests that they could potentially be used in the treatment of various bacterial and fungal infections .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDKGIXHFMGJRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598405 |

Source

|

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

CAS RN |

223754-20-9 |

Source

|

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)